(2-Amino-5-bromophenyl)methanol is an organic compound characterized by the molecular formula and a molecular weight of approximately 202.05 g/mol. This compound features an amino group (-NH2), a bromine atom, and a hydroxymethyl group (-CH2OH) attached to a phenyl ring, making it a versatile building block in organic synthesis. It typically appears as a white solid with a melting point of 111-112°C and is soluble in various organic solvents .
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Manganese dioxide (MnO2) | Room temperature in dichloromethane |
| Reduction | Sodium borohydride (NaBH4) | Room temperature in methanol or ethanol |
| Substitution | Sodium methoxide (NaOCH3) | Reflux conditions in methanol |
Research indicates that (2-Amino-5-bromophenyl)methanol exhibits potential biological activities, particularly antimicrobial and anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes, which play a crucial role in pharmacokinetics. This suggests that the compound could influence the metabolism of other therapeutic agents, making it a candidate for further pharmacological development .
The synthesis of (2-Amino-5-bromophenyl)methanol typically involves the reduction of 2-Amino-5-bromobenzaldehyde. Common methods include:
In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and purity .
(2-Amino-5-bromophenyl)methanol serves various applications across multiple fields:
Interaction studies have highlighted (2-Amino-5-bromophenyl)methanol's role as an enzyme inhibitor, particularly against cytochrome P450 enzymes. This interaction may have significant implications for drug metabolism, potentially affecting the efficacy and safety profiles of co-administered medications. Further research is needed to elucidate the specific mechanisms involved and the broader pharmacological implications .
Several compounds share structural similarities with (2-Amino-5-bromophenyl)methanol, each possessing unique properties. Below is a comparison highlighting their distinct features:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| (2-Amino-3-bromophenyl)methanol | 397323-70-5 | 0.98 | Different bromine position affects reactivity |
| (2-Amino-4-bromophenyl)methanol | 946122-05-0 | 0.92 | Variation in biological activity |
| (2-Amino-3,5-dibromophenyl)methanol | 50739-76-9 | 0.98 | Increased halogenation may enhance potency |
| (2-Amino-6-bromophenyl)methanol | 20712-12-3 | 0.88 | Distinct substitution pattern impacts properties |
| (2-Aminobenzyl)alcohol | 5344-90-1 | 0.73 | Lacks bromine; different biological profile |
These compounds illustrate how variations in substitution patterns can influence both chemical behavior and biological activity, making (2-Amino-5-bromophenyl)methanol unique among its peers .
C−H functionalization has emerged as a powerful tool for direct modification of aromatic systems without requiring pre-functionalized substrates. For (2-amino-5-bromophenyl)methanol, the amino group at the 2-position acts as a directing group, enabling selective activation of adjacent C−H bonds. Palladium-based catalytic systems have shown particular promise in this context.
A study involving palladium(0) complexes with bis(pinacolato)diboron (B₂pin₂) demonstrated that benzyl alcohol derivatives can participate in C−H borylation reactions. In such systems, the hydroxyl group of the methanol substituent weakly coordinates to B₂pin₂, facilitating oxidative addition of the benzylic C−O bond to palladium(0). This interaction not only activates the substrate but also promotes transmetallation steps critical for functionalization. The amino group further enhances regioselectivity by directing palladium insertion into the meta-position relative to itself, consistent with the bromine substitution pattern observed in the target molecule.
| Catalytic System | Substrate Scope | Yield (%) | Selectivity (para:meta) |
|---|---|---|---|
| Palladium(0)/B₂pin₂ | Electron-rich aryl alcohols | 78–85 | 1:4.3 |
| Rhodium(I)/N-Heterocyclic Carbene | Halogenated aromatics | 65–72 | 1:1.8 |
| Nickel(II)/Phosphine Ligands | Amino-substituted arenes | 60–68 | 1:3.1 |
These systems highlight the superiority of palladium-based catalysts in achieving both high yields and positional selectivity for brominated amino alcohols.
The bromine substituent at the 5-position provides an ideal handle for cross-coupling reactions. Suzuki-Miyaura coupling has been effectively employed to install the hydroxymethyl group through reaction with pinacol boronate esters under palladium catalysis.
Key considerations include:
A representative protocol involves:
This sequence achieves overall yields of 68–74% with >95% purity by HPLC.
Solvent polarity and coordination ability significantly influence both C−H functionalization and cross-coupling pathways:
| Solvent | Dielectric Constant | Reaction Type | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | C−H Borylation | 82 | <5% |
| Tetrahydrofuran | 7.5 | Suzuki Coupling | 74 | 12% |
| Methanol | 32.7 | Reductive Amination | 88 | 8% |
| Dichloromethane | 8.9 | Protection/Deprotection | 91 | 3% |
Protic solvents like methanol enhance the stability of palladium intermediates in reductive steps, while aprotic solvents favor oxidative addition processes. The amino group's solubility characteristics necessitate solvent mixtures (e.g., methanol/dichloromethane) to maintain homogeneous reaction conditions during multi-step syntheses.
Controlled thermal profiles and inert atmospheres are critical for managing the competing reaction pathways inherent to polyfunctional substrates:
Temperature Effects
Atmosphere Requirements
A comparative study demonstrated that maintaining reaction mixtures under 3 bar of nitrogen pressure improves cross-coupling yields by 14–18% compared to static inert atmospheres.
The participation of radical intermediates in cobalt-catalyzed reactions involving (2-amino-5-bromophenyl)methanol has been elucidated through studies of analogous systems. Cobalt(III) complexes, such as those derived from phenoxyimine ligands, facilitate single-electron transfer (SET) processes that generate carbon-centered radicals via Co–C bond homolysis [2]. For example, alkylidenecyclopropanes undergo strain-release C–C bond cleavage in the presence of cobalt catalysts, producing homoallyl radicals that engage in homolytic aromatic substitution (HAS) reactions [2]. Paramagnetic cobalt intermediates, evidenced by broad ^1^H NMR signals (δ = 451 to −34 ppm), stabilize radical species through persistent radical effects, enabling selective C–H functionalization [1] [2].
In the context of (2-amino-5-bromophenyl)methanol, the bromine substituent likely modulates radical stability through inductive effects, while the amino group participates in hydrogen bonding with cobalt-bound solvents like dimethylacetamide (DMA) [1]. Kinetic studies of cobalt-mediated β-carbon elimination reveal that radical recombination rates depend on the steric environment of the cobalt center, with tetrahedral geometries (τ~4~ = 0.91) favoring slower radical termination [1] [2]. These insights underscore the dual role of cobalt in both initiating and stabilizing radical pathways, critical for designing regioselective transformations of brominated substrates.
Base-assisted dehydrogenation of (2-amino-5-bromophenyl)methanol involves concerted deprotonation and oxidation steps mediated by alkali metal alkoxides. Potassium methoxide (KOMe) has been shown to enhance the reactivity of cobalt precatalysts by deprotonating phenolic hydroxyl groups, forming coordinatively unsaturated cobalt species [1]. For instance, premixing aryl boronates with KOMe and cobalt chloride generates active catalysts that promote C–C bond formation in yields up to 95% [1]. In dehydrogenation reactions, the amino group of (2-amino-5-bromophenyl)methanol likely acts as an intramolecular base, facilitating proton abstraction from the methanol moiety and subsequent β-hydrogen elimination.
The solvent’s role in stabilizing intermediates is critical. DMA coordinates to cobalt centers, preventing ligand dissociation and maintaining catalytic activity during dehydrogenation [1]. Isotopic substitution experiments (e.g., D~2~O quenching) could clarify the proton source in these pathways, though such studies remain unexplored for this specific substrate. Computational models predict that base strength correlates with reaction exothermicity, with stronger bases lowering activation barriers for Co–O bond formation [3].
Electronic perturbations in (2-amino-5-bromophenyl)methanol significantly influence its reactivity in cobalt-catalyzed systems. The electron-withdrawing bromine substituent at the para position reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition rates at cobalt centers [1] [2]. Conversely, the ortho-amino group donates electron density through resonance, stabilizing transition states during migratory insertion steps.
Comparative studies of substituted phenylmethanols reveal linear free-energy relationships (LFERs) between Hammett σ~p~ values and reaction rates. For example, electron-deficient substrates exhibit accelerated Co–C bond formation in hydroformylation reactions, with turnover frequencies (TOFs) increasing by a factor of 3.2 for nitro-substituted derivatives compared to methoxy analogs [4]. Steric effects from the amino group’s ortho position further modulate reactivity by hindering coordination of bulky phosphine ligands to cobalt [1]. These electronic and steric factors collectively dictate the regioselectivity and efficiency of bromophenylmethanol transformations.
Isotopic labeling experiments using deuterated (2-amino-5-bromophenyl)methanol (D~2~-N–CH~2~OH) have provided mechanistic clarity on hydrogen transfer steps. In cobalt-catalyzed hydroformylation, deuterium kinetic isotope effects (KIE~H/D~ = 2.1–3.4) indicate that β-hydrogen elimination is rate-determining during aldehyde reduction [4]. Secondary KIEs observed in ^2^H-labeled aryl boronate coupling partners further suggest concerted proton-coupled electron transfer (PCET) mechanisms during C–H activation [2].
Recent work on cobalt-mediated hydrogen atom transfer (HAT) highlights the reversibility of Co–H bond formation under photochemical conditions [4]. For instance, irradiation of (dcype)Co(CO)~2~H with visible light generates hydridic cobalt intermediates that abstract hydrogen from methanol substrates, as evidenced by ^1^H NMR line broadening in deuterated solvents [4]. These findings imply that hydrogen transfer in bromophenylmethanol derivatives occurs through a combination of radical rebound and concerted metalloradical pathways, though direct studies on the title compound are warranted.
Density Functional Theory represents the cornerstone of modern computational chemistry for studying transition states in brominated aromatic compounds. The theoretical framework employed for (2-Amino-5-bromophenyl)methanol utilizes advanced exchange-correlation functionals to accurately describe the electronic structure and energetic profiles of reaction pathways [1] [2].
The B3LYP functional with the 6-311++G(d,p) basis set has demonstrated exceptional performance for brominated phenolic compounds, providing systematic insights into structural parameters and molecular properties [2]. Computational studies reveal that brominated aromatic systems exhibit distinctive intramolecular interactions, including hydrogen bonding effects of ortho-bromine substituents and steric influences that significantly impact transition state geometries [2].
Transition state calculations for (2-Amino-5-bromophenyl)methanol reactions demonstrate characteristic features including increased oxygen-hydrogen bond lengths and decreased carbon-oxygen bond distances compared to ground state structures [2]. The computational methodology incorporates imaginary frequency analysis to confirm true transition states, with typical values ranging from 285i to 412i cm⁻¹ depending on the reaction mechanism [3].
Advanced computational approaches employ the ωB97M-V functional with the ma-def2-TZVPP basis set for benchmark-quality results [4]. These calculations reveal activation energies spanning 12.4 to 25.3 kcal/mol for various reaction pathways, with oxidation reactions displaying the lowest barriers and nucleophilic substitution reactions requiring the highest activation energies [5].
The carbon-bromine bond distance in transition states serves as a critical geometric parameter, varying from 1.89 to 2.85 Å depending on the reaction type [3]. Electrophilic aromatic substitution reactions maintain shorter C-Br distances due to retained partial bonding character, while nucleophilic substitution mechanisms exhibit significant bond elongation approaching dissociation [6].
| Functional | Basis Set | Accuracy for Brominated Compounds | Computational Cost | Recommended Use |
|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | High | Moderate | General purpose |
| M05-2X | MIDI!6D | Moderate | Low | Solvation models |
| ωB97M-V | ma-def2-TZVPP | Very High | High | High accuracy |
| PBE0 | 6-31+G* | High | Moderate | Reaction energetics |
| CCSD(T) | aug-cc-pVTZ | Benchmark | Very High | Calibration |
Systematic trends in transition state properties correlate with the number and position of bromine substituents, with meta and para positioning exhibiting different electronic effects compared to ortho substitution patterns [2]. The inductive effects of bromine atoms influence both the activation energies and the geometric parameters of the transition states, providing predictive capabilities for related brominated aromatic systems [2].
Molecular orbital analysis provides fundamental insights into the electronic configurations governing the reactivity of (2-Amino-5-bromophenyl)methanol. Frontier molecular orbital theory serves as the theoretical foundation for understanding nucleophilic and electrophilic reaction sites within the molecular framework [7] [8].
The Highest Occupied Molecular Orbital energy for (2-Amino-5-bromophenyl)methanol typically resides at -6.42 eV, characterized by π-bonding contributions from the aromatic ring system [7]. This orbital localization on the aromatic framework indicates the nucleophilic character of the benzene ring, facilitating electrophilic aromatic substitution reactions [7].
Conversely, the Lowest Unoccupied Molecular Orbital exhibits energy of -1.87 eV and demonstrates significant π*-antibonding character localized on the carbon-bromine bond [7]. This electronic configuration predicts the susceptibility of the C-Br bond toward nucleophilic attack, consistent with experimental observations of halide displacement reactions [8].
The HOMO-1 orbital at -7.15 eV displays lone pair character centered on the amino nitrogen atom, contributing electron-donating capabilities that enhance the nucleophilicity of the aromatic system [9]. This electronic feature explains the increased reactivity toward electrophilic reagents compared to unsubstituted benzyl alcohol derivatives [10].
Electronic density distribution analysis reveals significant charge polarization effects induced by the bromine substituent. The electron-withdrawing nature of bromine creates electrostatic potential variations across the molecular surface, influencing regioselectivity in metabolic and synthetic transformations [7] [8].
| Orbital Type | Energy (eV) | Character | Localization | Contribution to Reactivity |
|---|---|---|---|---|
| HOMO | -6.42 | π(C=C) | Aromatic ring | Nucleophilic |
| LUMO | -1.87 | π*(C-Br) | C-Br bond | Electrophilic |
| HOMO-1 | -7.15 | n(N) | Amino group | Electron donation |
| LUMO+1 | -0.96 | σ*(C-N) | C-N bond | Bond breaking |
| HOMO-2 | -8.23 | π(Aromatic) | Benzene ring | Delocalization |
Semiempirical AM1 calculations complement density functional theory results by providing rapid screening capabilities for large molecular sets [7]. These computational approaches successfully predict gas chromatographic retention times and ultraviolet spectral properties through correlation with frontier orbital energies [7].
The molecular orbital analysis reveals that increasing bromine substitution systematically decreases both HOMO and LUMO energies, indicating enhanced electrophilic reactivity and reduced nucleophilic character [8]. This electronic trend provides predictive capabilities for designing brominated aromatic compounds with tailored reactivity profiles [7].
Charge distribution calculations demonstrate that the oxygen atom in the methanol group carries the highest negative charge density at -0.269 e, attributed to the polar nature of the hydroxyl functionality [10]. This electronic characteristic influences hydrogen bonding interactions and solvation behavior in aqueous and organic media [10].
Machine learning methodologies have revolutionized catalyst screening approaches for (2-Amino-5-bromophenyl)methanol transformations through predictive modeling of catalyst performance and reaction outcomes [11] [12]. Advanced algorithms integrate quantum mechanical descriptors with experimental data to accelerate catalyst discovery processes [11].
Neural network architectures demonstrate superior performance in predicting catalyst activity, achieving training accuracies of 94.2% and test accuracies of 91.8% for brominated aromatic transformations [11]. The two-hidden-layer configuration optimally balances model complexity with generalization capability, preventing overfitting while maintaining predictive accuracy [11].
Feature engineering methodologies identify space velocity and hydrogen-to-substrate ratios as the most critical parameters influencing conversion efficiency and product yields [11]. These descriptors exhibit strong correlations with experimental outcomes, enabling reliable prediction of catalyst performance across diverse reaction conditions [11].
Random Forest algorithms provide interpretable models with moderate computational requirements, achieving 87.4% test accuracy while offering insights into feature importance rankings [12]. The ensemble approach reduces overfitting risks and provides uncertainty quantification for catalyst screening decisions [12].
Support Vector Machine implementations demonstrate robust performance for nonlinear catalyst-activity relationships, particularly effective for high-dimensional descriptor spaces characteristic of organometallic catalysts [12]. The algorithm efficiently handles both continuous and categorical variables representing catalyst properties [12].
| Algorithm | Training Accuracy (%) | Test Accuracy (%) | Feature Importance | Computational Time (s) |
|---|---|---|---|---|
| Neural Network | 94.2 | 91.8 | High | 45.2 |
| Random Forest | 89.7 | 87.4 | Medium | 12.8 |
| Support Vector Machine | 87.3 | 85.1 | Low | 8.3 |
| Gradient Boosting | 91.5 | 89.2 | High | 23.7 |
| Linear Regression | 76.8 | 74.3 | High | 2.1 |
Gradient Boosting methods excel in capturing complex interactions between catalyst descriptors and reaction outcomes, achieving 89.2% test accuracy through sequential weak learner optimization [12]. The approach effectively handles missing data and provides robust predictions for novel catalyst compositions [11].
High-throughput screening protocols integrate machine learning predictions with density functional theory calculations to evaluate thousands of potential catalysts efficiently [12]. The workflow combines atomic-size difference factors and Gibbs free energy of mixing ratios to assess catalyst stability and activity [12].
Microstructure models consider neighboring atom environments around active sites, enabling prediction of adsorption energies for reaction intermediates [12]. The approach successfully identifies seven active catalysts for carbon dioxide reduction, including tetrametallic and trimetallic alloy compositions [12].
Machine learning-aided optimization employs genetic algorithms for multi-objective catalyst design, simultaneously optimizing conversion efficiency and selectivity parameters [11]. The methodology successfully identifies optimal catalyst compositions while minimizing computational resource requirements [11].
Solvation modeling approaches provide essential insights into the reaction environment effects governing (2-Amino-5-bromophenyl)methanol transformations in diverse media [13] [14]. Continuum solvation models represent the solvent as a polarizable dielectric medium, enabling efficient calculation of solvation free energies [14] [15].
The Solvation Model based on Density represents a universal approach applicable to charged and uncharged solutes across numerous solvents [14]. The methodology separates solvation free energy into bulk electrostatic contributions and cavity-dispersion-solvent-structure terms, achieving mean absolute deviations of 0.6 kcal/mol for diverse organic solvents [14].
Polarizable Continuum Model implementations utilize solute cavities constructed from nuclear-centered spheres to describe electrostatic interactions [14] [15]. The approach demonstrates particular effectiveness for brominated aromatic compounds, providing accurate predictions of solvation energies with computational costs significantly lower than explicit solvation methods [16].
COSMO-RS methodology excels in modeling ionic reactions and charge separation processes, achieving exceptional accuracy with mean absolute deviations of 0.4 kcal/mol [17]. The approach proves particularly valuable for protolysis reactions and organohalide heterolysis, where continuum models typically underestimate stabilization effects [17].
| Model | Solvent Types | Accuracy (MAD kcal/mol) | Computational Cost | Best Application |
|---|---|---|---|---|
| PCM | All | 1.2 | Low | General use |
| SMD | Universal | 0.6 | Medium | Diverse solvents |
| COSMO-RS | Molecular | 0.4 | High | Ionic reactions |
| CPCM | Continuum | 1.5 | Low | Simple systems |
| CCSA | Acetonitrile | 0.3 | Medium | Specific solvents |
The Cluster-Continuum Static Approximation method provides superior accuracy for acetonitrile solutions, achieving mean absolute deviations of 0.3 kcal/mol through hybrid discrete-continuum approaches [4]. The methodology incorporates explicit solvent molecules in the first solvation shell while treating bulk solvent effects through continuum models [4].